

Application Notes and Protocols for In Vivo Formulation of JA2131

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Compound of Interest

Compound Name: JA2131

Cat. No.: B3344288

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This document provides detailed guidance on the preparation of an in vivo formulation for the PARG (Poly(ADP-ribose) Glycohydrolase) inhibitor, **JA2131**. The protocols outlined below are intended to ensure consistent and effective delivery of this compound in preclinical research settings.

Physicochemical Properties of JA2131

A thorough understanding of the physicochemical properties of **JA2131** is crucial for successful formulation development. Key properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₉ N ₅ O ₂ S ₂	[1]
Molecular Weight	341.45 g/mol	[1]
Appearance	Solid	[1]
IC ₅₀ (PARG)	0.4 µM	[1]
Solubility in DMSO	~12.5 mg/mL	[2]
In Vivo Solubility	≥ 1.25 mg/mL in 10% DMSO + 90% Corn Oil	[2]

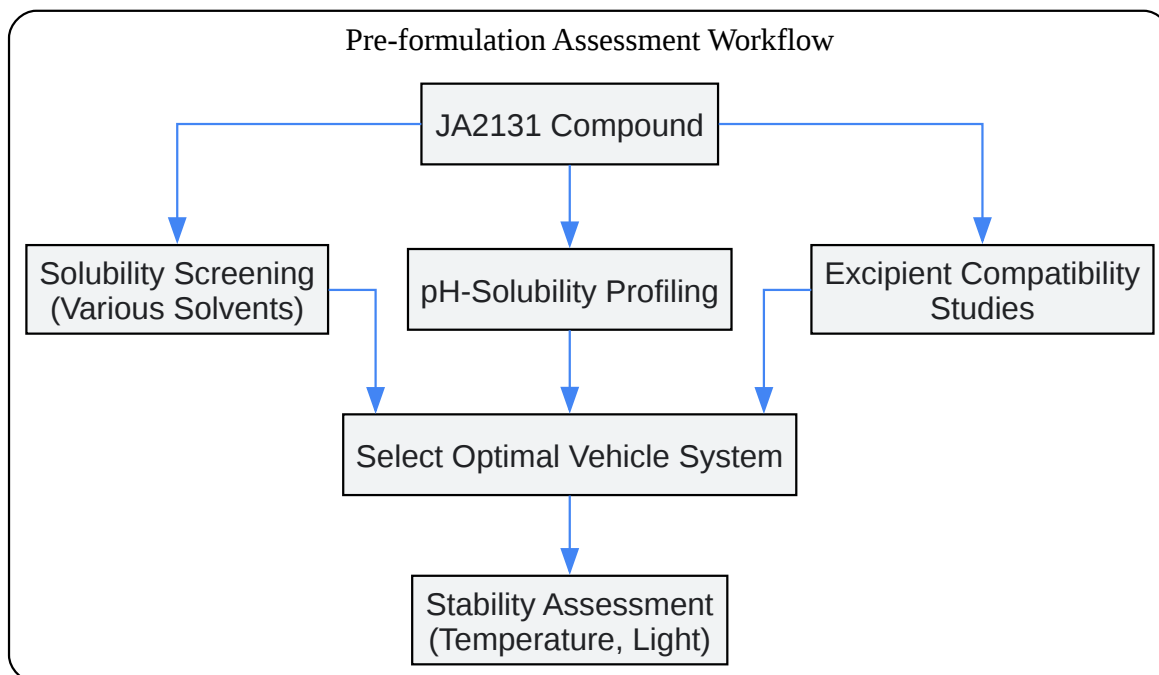
Pre-formulation Assessment

Before preparing the final formulation, it is essential to conduct pre-formulation studies to understand the behavior of **JA2131** under various conditions. These studies help in developing a stable and bioavailable dosage form.

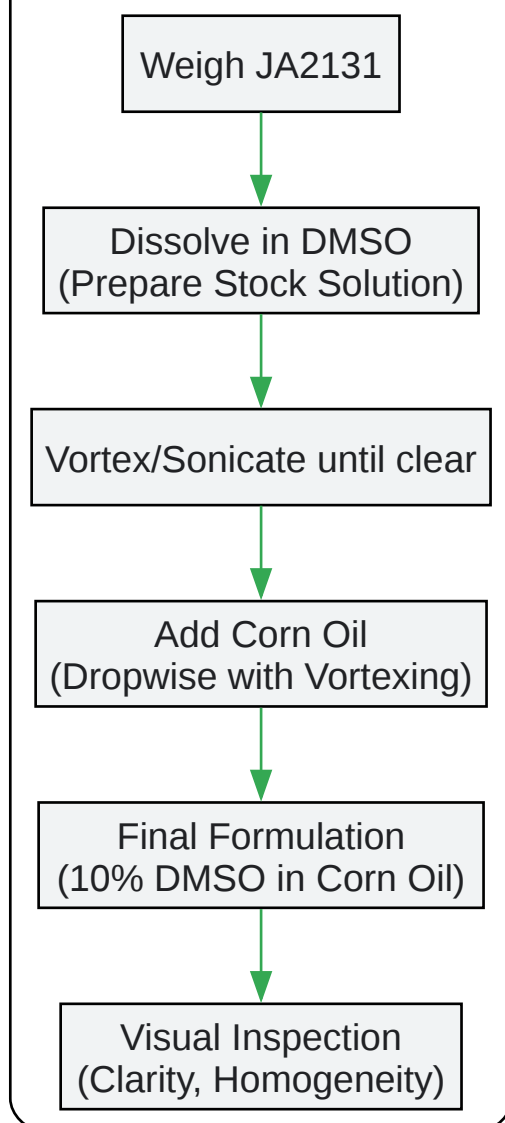
Key Pre-formulation Experiments:

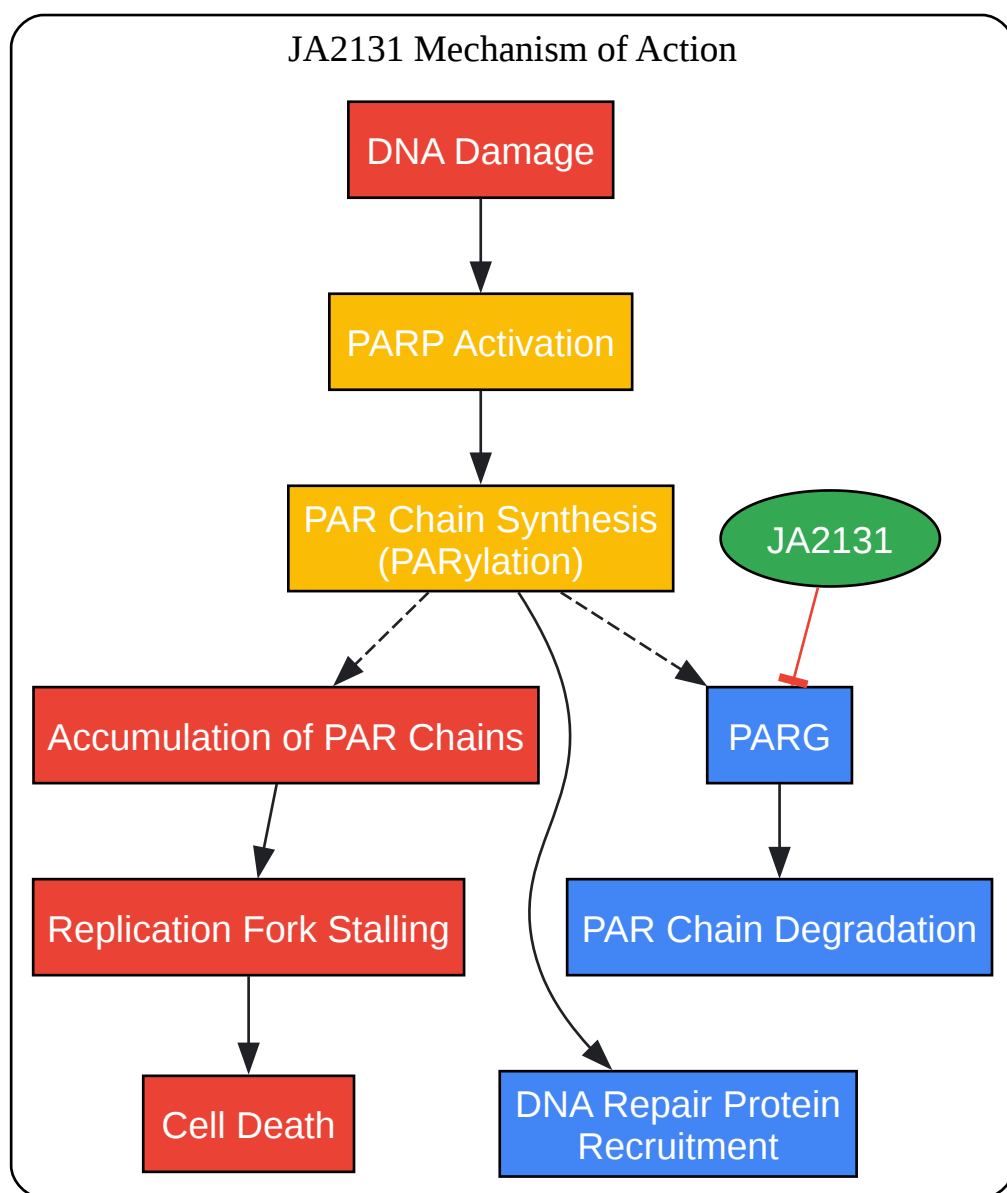
- **Solubility Profiling:** Determine the solubility of **JA2131** in a range of pharmaceutically acceptable solvents and co-solvents. This will help in identifying suitable vehicle components.
- **pH-Solubility Profile:** Assess the solubility of **JA2131** at different pH values to understand the impact of ionization on its solubility.[3][4]
- **Stability Analysis:** Evaluate the chemical stability of **JA2131** in the chosen solvent systems under accelerated conditions (e.g., elevated temperature and light exposure) to ensure the compound does not degrade during preparation and administration.[3]
- **Excipient Compatibility:** Test the compatibility of **JA2131** with commonly used excipients to identify any potential interactions that could affect its stability or performance.

A suggested workflow for pre-formulation assessment is illustrated below.



JA2131 Formulation Workflow





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References

- 1. JA2131 | PARG inhibitor | Probechem Biochemicals [probechem.com]
- 2. invivochem.com [invivochem.com]
- 3. biomanufacturing.org [biomanufacturing.org]
- 4. Preformulation Studies for the Development of a Parenteral Liquid Formulation of the Immunomodulator, Peldesine | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
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